![molecular formula C18H17N3O6 B5507432 4-{2-[[(2,4-dimethoxyphenyl)amino](oxo)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5507432.png)
4-{2-[[(2,4-dimethoxyphenyl)amino](oxo)acetyl]carbonohydrazonoyl}benzoic acid
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Description
"4-{2-[(2,4-dimethoxyphenyl)aminoacetyl]carbonohydrazonoyl}benzoic acid" is a complex organic compound that belongs to a class of compounds known for their diverse chemical and physical properties. This section provides a foundational understanding of this compound, focusing on its relevance and general characteristics in the context of organic chemistry and molecular structure analysis.
Synthesis Analysis
The synthesis of related benzoic acid derivatives involves various chemical routes and methodologies. For example, the synthesis of 4-(oxiran-2-ylmethoxy)benzoic acid and 4-acetoxybenzoic acid demonstrates typical procedures in creating benzoic acid derivatives, highlighting the steps and conditions necessary for compound formation (Obreza & Perdih, 2012).
Molecular Structure Analysis
The molecular structure of compounds similar to "4-{2-[(2,4-dimethoxyphenyl)aminoacetyl]carbonohydrazonoyl}benzoic acid" reveals detailed arrangements and bonding patterns. For instance, the study of molecular structures through X-ray crystallography provides insights into the arrangement of atoms and the geometry of the molecules, which is critical for understanding the compound's reactivity and properties (Kosma, Selzer, & Mereiter, 2012).
Chemical Reactions and Properties
The chemical reactivity and properties of benzoic acid derivatives are influenced by their molecular structure. Studies on different benzoic acid compounds illustrate how functional groups affect their chemical behavior, including reactivity towards other compounds, stability, and the formation of polymorphs (Pal et al., 2020).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the applications and handling of the compound. Research on similar compounds provides a basis for predicting the physical characteristics of "4-{2-[(2,4-dimethoxyphenyl)aminoacetyl]carbonohydrazonoyl}benzoic acid" based on its molecular structure and functional groups.
Chemical Properties Analysis
The chemical properties of benzoic acid derivatives, including acidity, basicity, and reactivity with other chemical agents, are defined by their molecular structures. Studies on compounds like 4-(2,4,6-trinitroanilino)benzoic acid help elucidate the factors influencing the chemical behavior of these compounds, contributing to a broader understanding of their potential applications and reactivity patterns (Smith, Wermuth, & White, 2007).
Scientific Research Applications
Fluorescence Probes for Reactive Oxygen Species Detection
Novel fluorescence probes, including derivatives of benzoic acid, have been developed to selectively detect highly reactive oxygen species (hROS) such as hydroxyl radicals and hypochlorite. These probes, upon reaction with hROS, yield a strongly fluorescent compound, enabling the differentiation of hROS from other reactive oxygen species in biological and chemical applications (Setsukinai et al., 2003).
Synthesis and Characterization of Novel Compounds
Research has led to the synthesis of new series of compounds containing benzoic acid derivatives, showcasing their potential in creating novel materials with specific properties. These studies involve the synthesis, structural confirmation, and application of these compounds in various scientific domains (Azeez & Hamad, 2017).
properties
IUPAC Name |
4-[(E)-[[2-(2,4-dimethoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O6/c1-26-13-7-8-14(15(9-13)27-2)20-16(22)17(23)21-19-10-11-3-5-12(6-4-11)18(24)25/h3-10H,1-2H3,(H,20,22)(H,21,23)(H,24,25)/b19-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJXHDNGLYBOGT-VXLYETTFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-(2-{[(2,4-dimethoxyphenyl)amino](oxo)acetyl}hydrazinylidene)methyl]benzoic acid |
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